molecular formula C15H19N5O2S B2455842 4-amino-N~3~-isobutyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide CAS No. 1326853-13-7

4-amino-N~3~-isobutyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide

Cat. No.: B2455842
CAS No.: 1326853-13-7
M. Wt: 333.41
InChI Key: HFTYPBDQTLVFHP-UHFFFAOYSA-N
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Description

4-amino-N~3~-isobutyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide is a complex organic compound that belongs to the class of isothiazole derivatives Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N~3~-isobutyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium for Suzuki–Miyaura coupling, are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-amino-N~3~-isobutyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-amino-N~3~-isobutyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N~3~-isobutyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar structures but different substituents on the thiazole ring.

    Isothiazole analogs: Variants with modifications to the isothiazole core, such as different alkyl or aryl groups.

Uniqueness

4-amino-N~3~-isobutyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in multiple scientific fields highlight its versatility and importance in research .

Properties

IUPAC Name

4-amino-3-N-(2-methylpropyl)-5-N-(pyridin-3-ylmethyl)-1,2-thiazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-9(2)6-18-14(21)12-11(16)13(23-20-12)15(22)19-8-10-4-3-5-17-7-10/h3-5,7,9H,6,8,16H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTYPBDQTLVFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=NSC(=C1N)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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